molecular formula C7H11BrN2S B8575847 4-Bromo-3,5-dimethyl-1-(methylthiomethyl)-1H-pyrazole

4-Bromo-3,5-dimethyl-1-(methylthiomethyl)-1H-pyrazole

Cat. No.: B8575847
M. Wt: 235.15 g/mol
InChI Key: AWLIXFXQCYRQPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-3,5-dimethyl-1-(methylthiomethyl)-1H-pyrazole is a useful research compound. Its molecular formula is C7H11BrN2S and its molecular weight is 235.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H11BrN2S

Molecular Weight

235.15 g/mol

IUPAC Name

4-bromo-3,5-dimethyl-1-(methylsulfanylmethyl)pyrazole

InChI

InChI=1S/C7H11BrN2S/c1-5-7(8)6(2)10(9-5)4-11-3/h4H2,1-3H3

InChI Key

AWLIXFXQCYRQPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CSC)C)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-3,5-dimethyl-1H-pyrazole (2.10 g, 14.3 mmol) in acetone (20 mL) was added K2CO3 (2.37 g, 17.1 mmol) followed by chloromethyl methyl sulfide (1.3 mL, 5.7 mmol). The light yellow suspension was stirred at room temperature for 96 hr. At this time the reaction was thick with white precipitate. The reaction mixture was stripped off volatiles, diluted with methylene chloride and filtered. The filtrate was concentrated under reduced pressure to give the title compound as a light yellow oil which was used without further purification.
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
2.37 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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